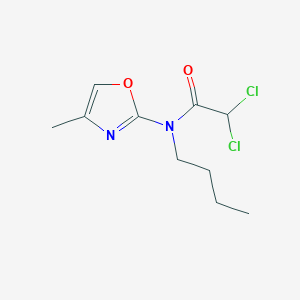![molecular formula C14H30N4O2 B14615007 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea is an organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group and a nonoxypropyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate the reaction.
Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity hydrazine derivatives and isocyanates.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
科学的研究の応用
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: May involve inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological effects.
類似化合物との比較
- 1-[(E)-hydrazinylidenemethyl]-3-(3-methoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-ethoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-butoxypropyl)urea
Comparison:
- Structural Differences: Variations in the alkoxy group attached to the propyl chain.
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Variations in enzyme inhibition or receptor binding affinity, leading to different biological effects.
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea stands out due to its unique combination of hydrazinylidenemethyl and nonoxypropyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
特性
分子式 |
C14H30N4O2 |
|---|---|
分子量 |
286.41 g/mol |
IUPAC名 |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea |
InChI |
InChI=1S/C14H30N4O2/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChIキー |
ZLLSJVFYKLBZJL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCOCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCCCOCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



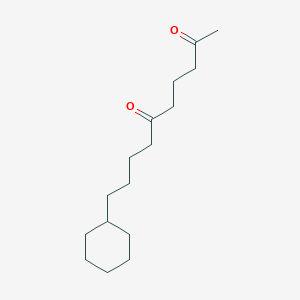
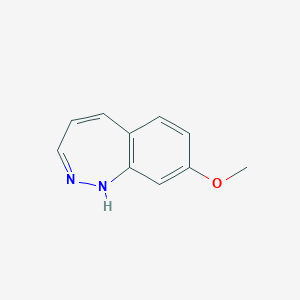
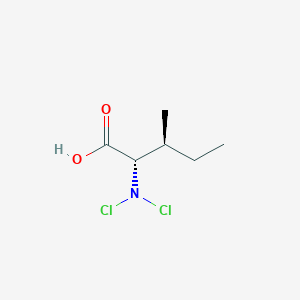

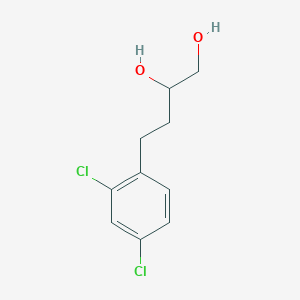
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

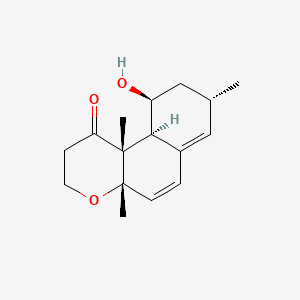
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
